molecular formula C22H22ClN3O3S B11277112 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one

Cat. No.: B11277112
M. Wt: 443.9 g/mol
InChI Key: LVDJUIGHAFKOBH-UHFFFAOYSA-N
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Description

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazinone core, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine . It also functions as a monoamine oxidase inhibitor, which can prevent the breakdown of neurotransmitters and enhance their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-chlorophenyl}pyridazin-3(2H)-one is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the benzylpiperidine and sulfonyl groups enhances its potential as a versatile compound in various research applications.

Properties

Molecular Formula

C22H22ClN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

3-[3-(4-benzylpiperidin-1-yl)sulfonyl-4-chlorophenyl]-1H-pyridazin-6-one

InChI

InChI=1S/C22H22ClN3O3S/c23-19-7-6-18(20-8-9-22(27)25-24-20)15-21(19)30(28,29)26-12-10-17(11-13-26)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2,(H,25,27)

InChI Key

LVDJUIGHAFKOBH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C4=NNC(=O)C=C4)Cl

Origin of Product

United States

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